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molecular formula C6H6ClIN2 B594703 4-Chloro-5-iodobenzene-1,2-diamine CAS No. 1219741-20-4

4-Chloro-5-iodobenzene-1,2-diamine

Cat. No. B594703
M. Wt: 268.482
InChI Key: ITRURZJHRPWUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895596B2

Procedure details

To a suspension of 5-chloro-4-iodo-2-nitroaniline (36.5 g, 122 mmol) in EtOH (800 mL) and water (150 mL) was added iron powder (38 g, 673 mmol) and NH4Cl (16 g, 306 mmol). The mixture was heated under nitrogen at 50° C. overnight. Additional iron powder (38 g, 673 mmol) and NH4Cl (16 g, 306 mmol) were added and heating was continued for 45 h. The reaction mixture was cooled, filtered and concentrated. The resulting residue was re-dissolved in ethyl acetate and washed with sodium bicarbonate solution. The organic phase was concentrated to afford the desired product as a gray solid, which was used in the next step without further purification.
Quantity
36.5 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
38 g
Type
catalyst
Reaction Step Two
Name
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
38 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([I:12])=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([CH:8]=1)[NH2:7].[NH4+].[Cl-]>CCO.O.[Fe]>[Cl:1][C:2]1[CH:8]=[C:6]([NH2:7])[C:5]([NH2:9])=[CH:4][C:3]=1[I:12] |f:1.2|

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
ClC=1C(=CC(=C(N)C1)[N+](=O)[O-])I
Name
Quantity
800 mL
Type
solvent
Smiles
CCO
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
38 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
38 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was re-dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated

Outcomes

Product
Details
Reaction Time
45 h
Name
Type
product
Smiles
ClC=1C=C(C(=CC1I)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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